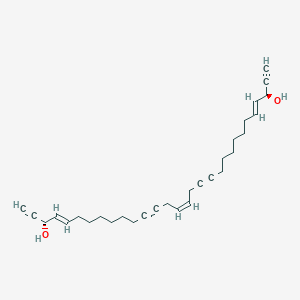
dideoxypetrosynol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dideoxypetrosynol A is a natural product found in Petrosia with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Dideoxypetrosynol A exhibits remarkable cytotoxicity against various human cancer cell lines, making it a candidate for further therapeutic development. The compound has been studied for its effects on different types of cancer, including leukemia and melanoma.
1. Mechanism of Action
Research indicates that this compound induces cell cycle arrest and apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : this compound triggers G1 phase arrest in U937 human monocytic leukemia cells by upregulating the cyclin-dependent kinase (Cdk) inhibitor p16 and inhibiting the phosphorylation of retinoblastoma protein (pRB). This leads to enhanced binding between pRB and transcription factor E2F-1, preventing cell cycle progression .
- Induction of Apoptosis : In SK-MEL-2 melanoma cells, this compound promotes apoptosis by increasing pro-apoptotic Bax expression while decreasing anti-apoptotic Bcl-2 levels. The activation of caspases-3 and -9 further supports its pro-apoptotic role .
Case Studies
Several studies have documented the effects of this compound on cancer cells, showcasing its potential as an anticancer agent.
Synthesis and Structural Insights
The total synthesis of this compound has been reported, allowing for detailed structural studies and the establishment of its enantiomers. The synthesis involves key steps such as oxidative coupling to form the enediyne moiety, which is crucial for its biological activity .
Propiedades
Fórmula molecular |
C30H40O2 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(3S,4E,15Z,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,28-diol |
InChI |
InChI=1S/C30H40O2/c1-3-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)4-2/h1-2,5-6,25-32H,7-8,13-24H2/b6-5-,27-25+,28-26+/t29-,30-/m1/s1 |
Clave InChI |
PUFGWNJPJHYXPI-ZDFWYCJLSA-N |
SMILES isomérico |
C#C[C@@H](O)/C=C/CCCCCCC#CC/C=C\CC#CCCCCCC/C=C/[C@H](O)C#C |
SMILES canónico |
C#CC(C=CCCCCCCC#CCC=CCC#CCCCCCCC=CC(C#C)O)O |
Sinónimos |
dideoxypetrosynol A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















